1-Octen-3-yl acetate, also known as oct-1-en-3-yl acetate, is an organic compound classified as a carboxylic acid ester. Its molecular formula is , and it is derived from the esterification of acetic acid and oct-1-en-3-ol. This compound is notable for its fresh, fruity aroma and is found in various natural sources, including mushrooms, fruits, and herbs. It has been detected in foods like common mushrooms (Agaricus bisporus) and oyster mushrooms (Pleurotus ostreatus), suggesting its potential as a biomarker for these foods .
1-Octen-3-yl acetate belongs to the class of organic compounds known as carboxylic acid esters. These compounds are characterized by a carbon atom from the carbonyl group attached to an alkyl or aryl moiety through an oxygen atom, forming an ester group. The compound has a CAS number of 2442-10-6 and can exist as two enantiomers, often obtained as a racemic mixture .
The synthesis of 1-octen-3-yl acetate can be achieved through various methods:
The esterification reaction can be represented as follows:
This reaction typically requires elevated temperatures and may involve the removal of water to drive the equilibrium towards product formation.
The molecular structure of 1-octen-3-yl acetate features a long carbon chain with a double bond and an ester functional group. The structural representation includes:
The compound exists in two enantiomeric forms which may exhibit different sensory properties.
1-Octen-3-yl acetate can undergo various chemical reactions typical of esters:
The hydrolysis reaction can be represented as:
This reaction is significant in understanding the stability and reactivity of the compound under various conditions.
The mechanism by which 1-octen-3-y acetate exerts its effects involves its interaction with olfactory receptors, contributing to its characteristic aroma profile. The compound's structure allows it to bind effectively with specific receptors in the nasal cavity, leading to sensory perception.
Data suggests that 1-octen-3-y acetate has low toxicity and does not exhibit significant genotoxicity or reproductive toxicity at typical exposure levels .
1-Octen-3-y acetate is characterized by:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 170.2487 g/mol |
Density | Approximately 0.9 g/cm³ |
Boiling Point | Not readily available |
Solubility | Soluble in organic solvents |
These properties contribute to its applications in flavoring and fragrance industries.
1-Octen-3-y acetate has several applications:
Octen-3-yl acetate ((R)-1-octen-3-yl acetate) arises from the acetylation of its parent alcohol 1-octen-3-ol, a C8 volatile ubiquitous in fungal and plant metabolisms. In fungi, this compound originates as an oxylipin—a signaling molecule derived from the oxidation of polyunsaturated fatty acids (PUFAs), primarily linoleic acid (18:2). Fungal species like Aspergillus and Agaricus bisporus (button mushroom) produce 1-octen-3-ol as a key volatile organic compound (VOC) through conserved oxylipin pathways, where it functions in developmental regulation and ecological interactions [1] [7] [9]. Plants, notably Lavandula spp. (lavender), synthesize this acetate ester as a minor but sensorially significant component of floral volatiles, contributing to fragrance complexity alongside dominant terpenoids like linalyl acetate [3] [5]. The biochemical divergence begins with substrate specificity: fungi utilize fatty acid dioxygenases, while plants employ lipoxygenases (LOXs), highlighting evolutionary convergence in volatile ester biosynthesis.
Organism | Biosynthetic Precursor | Key Enzymes | Ecological Function |
---|---|---|---|
Agaricus bisporus (button mushroom) | Linoleic acid | AbLOX (dioxygenase), AbHPL (lyase) | Quorum sensing, morphogenesis |
Aspergillus flavus/orzyae | Linoleic acid | Ppo oxygenases (e.g., PpoC) | Inter-fungal communication, conidial inhibition |
Lavandula × intermedia (lavandin) | 1-Octen-3-ol (glycoside-bound?) | Alcohol acetyltransferases (AATs) | Floral aroma, pollinator attraction |
The genesis of octen-3-yl acetate begins with the oxygenation of linoleic acid. In fungi, this step is mediated not by classical lipoxygenases but by fatty acid dioxygenases (DOXs). For instance, Agaricus bisporus employs a multifunctional dioxygenase AbLOX to insert molecular oxygen at the C10 position of linoleic acid, yielding (10S)-hydroperoxyoctadecadienoic acid (10S-HPODE) [1] [7]. This contrasts with plant LOXs (e.g., in soybeans), which typically catalyze C9 or C13 hydroperoxidation [10]. AbLOX operates optimally at pH 7.2 and 35°C, demonstrating high stereospecificity for the (10S)-HPODE regioisomer [7]. Similarly, in Aspergillus nidulans, the dioxygenase PpoC converts linoleic acid to (10R)-HPODE, which non-enzymatically decomposes into 1-octen-3-ol—though in A. flavus, disruption of all five oxygenases (PpoA-D and LOX) did not abolish 1-octen-3-ol production, suggesting compensatory pathways or non-enzymatic oxidation [4] [8].
Cleavage of the hydroperoxide intermediate (10-HPODE) is catalyzed by hydroperoxide lyases (HPLs), which are distinct in fungi versus plants. In A. bisporus, AbHPL cleaves 10-HPODE into two fragments: the C10 oxoacid (10-oxo-8-decenoic acid) and the volatile C8 compound 1-octen-3-ol [1] [7]. AbHPL shares homology with yeast sterol C-22 desaturases (CYP61 family) rather than plant CYP74 HPLs, underscoring a unique fungal lyase mechanism [7]. The final acetylation step to form octen-3-yl acetate is likely facilitated by alcohol acetyltransferases (AATs), which transfer an acetyl group from acetyl-CoA to the hydroxyl group of 1-octen-3-ol. In Aspergillus, this esterification is concentration-dependent: high titers of 1-octen-3-ol (≥100 ppm) upregulate acetyltransferase activity, converting the autoinhibitory alcohol into the less toxic acetate ester [9]. This acetylation mitigates alcohol-induced growth suppression while modulating fungal development and secondary metabolism.
The biosynthesis of octen-3-yl acetate diverges significantly between plants and fungi:
Feature | Fungal Taxa | Lavandula spp. |
---|---|---|
Primary Oxygenase | Dioxygenase (AbLOX, PpoC) | Lipoxygenase (LOX) or dioxygenase? |
Key Lyase | CYP-like HPL (AbHPL) | CYP74 HPL (unconfirmed) |
Acetyltransferase | Broad-substrate AATs | Terpenol-preferring AATs |
Stereochemistry | Enantioselective ((R)-1-octen-3-ol) | Likely (R)-enantiomer |
Ester Yield | Low (auxiliary metabolite) | Very low (<0.1% of essential oil) |
Lavandin 'Budrovka' essential oil contains 3.5% lavandulyl acetate but negligible octen-3-yl acetate [5], suggesting lavender AATs favor tertiary terpenols (e.g., linalool) over unsaturated aliphatics like 1-octen-3-ol. This substrate specificity underscores metabolic channeling toward dominant esters, relegating octen-3-yl acetate to a sensory nuance in plant volatilomes.
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